Dilauramidoglutamide lysine

transdermal drug delivery skin penetration enhancement stratum corneum accumulation

Sodium dilauramidoglutamide lysine (DLGL/SLG-30) is a peptide-based gemini surfactant delivering 50-fold lower CMC (0.01 wt%) than sodium lauroyl glutamate, enabling emulsion stabilization at 0.03–0.1 wt%. In leave-on skincare, DLGL achieves 2.68× higher dermal active retention (21.78% vs. 8.13%) while limiting systemic exposure to 3.19%. For oral peptide delivery, it outperforms sodium glycocholate via reversible tight junction modulation without significant LDH increase. Substitution with generic surfactants compromises emulsion stability and active localization. Procure the sodium salt form (CAS 1086340-46-6) for industrial formulation.

Molecular Formula C40H72N4O10
Molecular Weight 769.0 g/mol
CAS No. 854278-75-4
Cat. No. B12765534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilauramidoglutamide lysine
CAS854278-75-4
Molecular FormulaC40H72N4O10
Molecular Weight769.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O
InChIInChI=1S/C40H72N4O10/c1-3-5-7-9-11-13-15-17-19-24-35(46)43-32(39(51)52)26-28-34(45)41-30-22-21-23-31(38(49)50)42-37(48)29-27-33(40(53)54)44-36(47)25-20-18-16-14-12-10-8-6-4-2/h31-33H,3-30H2,1-2H3,(H,41,45)(H,42,48)(H,43,46)(H,44,47)(H,49,50)(H,51,52)(H,53,54)/t31-,32-,33-/m0/s1
InChIKeyQSPSHAXZIXJLFB-ZDCRTTOTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilauramidoglutamide Lysine (CAS 854278-75-4): Technical Baseline and Procurement-Relevant Identifiers for Sodium DLGL/SLG-30 Selection


Dilauramidoglutamide lysine (CAS 854278-75-4) is a peptide-based gemini amphiphilic compound consisting of a lysine spacer linking two glutamic acid residues, each acylated with a lauroyl (C12) fatty chain [1]. Its sodium salt, designated sodium dilauramidoglutamide lysine (INCI name, also abbreviated as DLGL or SLG-30), possesses a molecular formula of C₄₀H₇₂N₄O₁₀ (MW 769.0 g/mol as free acid) and functions as an anionic surfactant, emulsifier, and absorption enhancer in cosmetic and pharmaceutical applications [1]. Critically, procurement specifications for industrial use predominantly refer to the sodium salt form rather than the free acid, and the gemini architecture—comprising two hydrophobic lauroyl tails and two hydrophilic carboxylate head groups—confers surface activity and self-assembly behavior at concentrations up to two orders of magnitude lower than conventional monomeric surfactants [2].

Why Generic Substitution of Sodium Dilauramidoglutamide Lysine Fails: Gemini Architecture vs. Monomeric Surfactants in Formulation Performance


Sodium dilauramidoglutamide lysine (DLGL/SLG-30) cannot be substituted with generic anionic surfactants such as sodium laurate, sodium lauroyl glutamate, or sodium glycocholate without compromising critical formulation performance metrics [1]. Unlike monomeric surfactants that possess a single hydrophobic tail and a single hydrophilic head group, DLGL is a gemini surfactant featuring two lauroyl (C12) hydrophobic chains covalently linked via a lysine-glutamic acid peptide spacer [2]. This dimeric architecture reduces the critical micelle concentration (CMC) by approximately 50-fold compared to its monomeric counterpart sodium lauroyl glutamate (0.01 wt% vs. 0.5 wt%), enabling effective surface activity and emulsification at concentrations as low as 0.03–0.1 wt%—a range at which conventional surfactants fail to stabilize emulsions [2][3]. Furthermore, DLGL confers a fundamentally distinct skin penetration profile: it preferentially accumulates active payloads within the stratum corneum rather than driving rapid systemic transit, a behavior not replicated by conventional surfactants that indiscriminately create transdermal pathways [1]. Procurement decisions that substitute DLGL with a generic surfactant based solely on ionic class or nominal surface activity will therefore result in formulation instability, altered active delivery kinetics, and loss of the targeted dermal retention benefit.

Sodium Dilauramidoglutamide Lysine (DLGL/SLG-30): Head-to-Head Quantitative Performance Evidence Against Comparator Surfactants


Dermal Accumulation Selectivity: DLGL Retains Active in Stratum Corneum vs. LG's Systemic Transit Profile

In a three-dimensional cultured human skin model (TESTSKIN LSE-high), sodium dilauramidoglutamide lysine (DLGL) demonstrated a fundamentally different penetration profile compared to the monomeric comparator sodium lauramidoglutamide (LG). DLGL increased skin accumulation of the hydrophilic model compound L-ascorbic acid 2-glucoside (AAG) to 21.78% of total applied dose, significantly higher (p < 0.05) than both the no-enhancer control (7.23%) and the LG-treated group (8.13%). Critically, LG drove the majority of AAG into the receptor compartment (21.00% of dose), whereas DLGL limited receptor transit to only 3.19% of dose [1][2]. This differential distribution indicates that DLGL selectively promotes dermal retention for localized therapy, while LG indiscriminately opens transdermal pathways suitable for systemic delivery but undesirable for cosmetic and topical pharmaceutical applications [3].

transdermal drug delivery skin penetration enhancement stratum corneum accumulation

Intestinal Absorption Enhancement: SLG-30 Outperforms Sodium Glycocholate and Sodium Laurate

In an in situ closed-loop rat intestinal absorption model, sodium dilauramidoglutamide lysine (SLG-30) enhanced the absorption of the hydrophilic marker 5(6)-carboxyfluorescein (CF) to a significantly greater extent than two typical absorption enhancers, sodium glycocholate and sodium laurate [1]. The enhanced absorption was reversible upon removal of SLG-30, and importantly, no significant increase in lactate dehydrogenase (LDH) release or protein leakage from the intestinal epithelium was observed, indicating that SLG-30 achieves superior permeation enhancement without causing measurable membrane damage or cytotoxicity [1][2]. Mechanistically, SLG-30 significantly reduced transepithelial electrical resistance (TEER) in Caco-2 cell monolayers and decreased claudin-1 and claudin-4 tight junction protein expression, confirming action through both transcellular membrane fluidization and paracellular tight junction modulation [3].

oral drug delivery absorption enhancer intestinal permeability gemini surfactant

Critical Micelle Concentration Reduction: 50-Fold Lower CMC vs. Monomeric Sodium Lauroyl Glutamate

The gemini architecture of sodium dilauramidoglutamide lysine (DLGL) confers a critical micelle concentration (CMC) of 0.01 wt%, which is 50-fold lower than the 0.5 wt% CMC of its monomeric structural analog sodium lauroyl glutamate [1][2]. This reduction enables DLGL to self-assemble into micelles and function as an effective emulsifier at concentrations where monomeric surfactants remain molecularly dispersed and non-functional. Consequently, DLGL can emulsify various oil types (10–50% oil phase) using only 0.03–0.1 wt% emulsifier, producing emulsions that maintain particle size stability after one month at 50°C with negligible change from baseline [3].

gemini surfactant critical micelle concentration low-concentration emulsification surface activity

Thermal Protein Stabilization: DLGL Preserves BSA Secondary Structure at 130°C

In a study examining the effect of sodium dilauramidoglutamide lysine (DLGL) on bovine serum albumin (BSA) secondary structure during thermal stress, DLGL demonstrated a protective effect against heat-induced denaturation up to 130°C [1]. While the study does not provide a direct comparator surfactant in the same experimental series, the observed stabilization is attributed to the gemini architecture's unique interaction with protein surfaces—a property not typical of monomeric anionic surfactants, which often accelerate protein unfolding and aggregation under thermal stress [2]. The preservation of alpha-helical content at elevated temperatures suggests potential utility in formulations containing heat-labile protein therapeutics or enzymes where conventional surfactants would compromise biologic activity during processing or storage.

protein stabilization thermal denaturation bovine serum albumin gemini surfactant

Cubosome Structural Stabilization: DLGL Enhances Colloidal Stability of Phytantriol Cubosomes

In a study investigating the use of gemini surfactants to improve the stability of cubosome dispersions prepared from phytantriol (PHY), sodium dilauramidoglutamide lysine (DLGL) was employed as a stabilizer . Cubosomes are bicontinuous cubic phase liquid crystalline nanoparticles with applications in drug delivery, but they suffer from poor colloidal stability and phase separation under thermal stress. The incorporation of DLGL improved the structural and colloidal stability of PHY cubosomes at specific concentrations, making them viable for heat-sensitive drug delivery systems (DDS) and for storage under low-temperature conditions such as refrigeration [1]. While a direct comparator gemini surfactant was not evaluated in the same experimental series, the study explicitly identifies DLGL's gemini architecture—two monomeric surfactant units linked by a spacer—as the structural feature responsible for enhanced stabilization compared to conventional stabilizers [2].

cubosome liquid crystalline nanoparticles colloidal stability phytantriol

Sodium Dilauramidoglutamide Lysine (DLGL/SLG-30): Evidence-Backed Industrial and Research Application Scenarios for Procurement Decision-Making


Topical Cosmetic Formulations Requiring Targeted Dermal Retention Without Systemic Exposure

Formulators developing leave-on skincare products (serums, creams, lotions) containing hydrophilic active ingredients (e.g., vitamin C derivatives, peptides, humectants) should select DLGL over conventional surfactants such as sodium lauramidoglutamate. Evidence from a 3D human skin model demonstrates that DLGL achieves 2.68-fold higher dermal accumulation (21.78% vs. 8.13% of applied dose) while limiting receptor compartment transit to only 3.19% vs. 21.00% for the monomeric comparator [1]. This selective retention profile ensures that active ingredients remain localized within the stratum corneum and viable epidermis for sustained cosmetic benefit rather than being driven into systemic circulation—a critical differentiator for cosmetic claims substantiation and safety assessment of leave-on products.

Oral Peptide and Protein Drug Delivery Requiring Safe, Reversible Absorption Enhancement

Pharmaceutical formulators developing oral dosage forms for poorly absorbed hydrophilic drugs, including peptide and protein therapeutics, should procure SLG-30 (sodium dilauramidoglutamide lysine) over typical absorption enhancers such as sodium glycocholate or sodium laurate. Rat intestinal absorption studies demonstrate that SLG-30 provides superior enhancement of 5(6)-carboxyfluorescein absorption compared to these conventional enhancers while maintaining a favorable safety profile—no significant increase in LDH release or epithelial protein leakage was observed, and the enhancement effect was reversible upon removal [2][3]. Mechanistic studies further confirm action through both transcellular (membrane fluidization) and paracellular (tight junction modulation via claudin-1/4 downregulation) pathways [4].

Low-Surfactant-Load Emulsion Systems for Sensitive Skin and Clean-Label Formulations

Cosmetic formulators targeting sensitive skin demographics, clean-label claims, or cost-optimized manufacturing should specify DLGL as the primary emulsifier. Its 50-fold lower CMC compared to sodium lauroyl glutamate (0.01 wt% vs. 0.5 wt%) enables effective emulsification of oil phases ranging from 10–50% at surfactant concentrations of only 0.03–0.1 wt% [5][6]. Emulsions prepared with DLGL maintain particle size stability after one month at 50°C with negligible change from baseline, and the resulting formulations demonstrate superior waterproofness compared to non-ionic surfactant-emulsified emulsions as evaluated by cup-shaking method [7]. This low-use-level capability reduces both formulation cost and potential for surfactant-induced skin irritation.

Advanced Nanoparticle Drug Delivery Systems Utilizing Cubosomes or Liquid Crystalline Phases

Researchers and formulators developing cubosome-based drug delivery systems for heat-sensitive therapeutics should incorporate DLGL as a structural stabilizer. Studies demonstrate that DLGL improves the colloidal and structural stability of phytantriol cubosomes, enabling their use in heat-sensitive DDS applications and under low-temperature storage conditions such as refrigeration . The gemini architecture—two monomeric surfactant units linked via a peptide spacer—provides a packing parameter and surface activity profile that conventional monomeric stabilizers cannot replicate, making DLGL a differentiated procurement choice for advanced lipid-based nanocarrier development.

Technical Documentation Hub

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